Cas no 672-65-1 ((1-Chloroethyl)benzene)
(1-Chloroethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- (1-Chloroethyl)benzene
- 1-Chloro-1-phenylethane
- α-Chloroethylbenzene
- (1-chloroethyl)-benzen
- (1-chloroethyl)-benzene
- 1-PHENYL-1-CHLOROETHANE
- 1-phenylchloroethane
- 1-PHENYLETHYL CHLORIDE
- 2-chloro-2-phenylethyl
- A-PHENYLETHYL CHLORIDE
- benzene,1-chloroethyl
- chloroethylbenzene
- (±)-(1-chloro-ethyl)-benzene
- (1-chloro-ethyl)-benzene
- NS00042800
- FT-0604508
- SY051118
- .alpha.-Methylbenzyl chloride
- .ALPHA.-PHENYLETHYL CHLORIDE, (+/-)-
- 1-chloroethylbenzene
- alpha-Methylbenzyl chloride
- UNII-234V97K06A
- EN300-22516
- (.alpha.-Chloroethyl)benzene
- DTXSID20870747
- alpha-Phenylethyl chloride, (+/-)-
- Benzene, (1-chloroethyl)-
- A835684
- 234V97K06A
- AKOS000268717
- MFCD00018870
- SCHEMBL7742182
- AS-44223
- EINECS 211-594-8
- SCHEMBL37100
- Q27253712
- alpha-Phenylethyl chloride
- (RS)-Phenethyl chloride
- 672-65-1
- 1-PHENYL-ETHYLCHLORIDE
- 1-PHENYLETHYLCHLORIDE
- .alpha.-Phenethyl chloride
- AB01249
- .alpha.-Phenylethyl chloride
- 38661-82-4
- AKOS016039403
- DB-055004
- (1R)-1-Chloroethyl benzene
- A10187
-
- MDL: MFCD00018870
- Inchi: 1S/C8H9Cl/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3
- InChI Key: GTLWADFFABIGAE-UHFFFAOYSA-N
- SMILES: ClC(C)C1C=CC=CC=1
Computed Properties
- Exact Mass: 140.03900
- Monoisotopic Mass: 140.039
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 74.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Color/Form: Light yellow transparent liquid.
- Density: 1.06
- Melting Point: -41.95°C (estimate)
- Boiling Point: 195°C(lit.)
- Flash Point: 44 ºC
- Refractive Index: 1.526-1.528
- PSA: 0.00000
- LogP: 2.98640
- Solubility: Insoluble in water.
- Sensitiveness: Sensitive to air
(1-Chloroethyl)benzene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H226-H315-H319
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- Hazardous Material transportation number:1993
- Hazard Category Code: R10;R36/37/38
- Safety Instruction: S37/39-S26-S16
-
Hazardous Material Identification:
- Safety Term:S16;S26;S37/39
- Risk Phrases:R10; R36/37/38
- HazardClass:3
- PackingGroup:III
- Storage Condition:Flammable area
(1-Chloroethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0166-25ml |
(1-Chloroethyl)benzene |
672-65-1 | 97.0%(GC) | 25ml |
¥650.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0166-500ml |
(1-Chloroethyl)benzene |
672-65-1 | 97.0%(GC) | 500ml |
¥3990.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0166-100ml |
(1-Chloroethyl)benzene |
672-65-1 | 97.0%(GC) | 100ml |
¥1370.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CH586-25ml |
(1-Chloroethyl)benzene |
672-65-1 | 97% | 25ml |
¥392.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CH586-100ml |
(1-Chloroethyl)benzene |
672-65-1 | 97% | 100ml |
¥1030.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CH586-5ml |
(1-Chloroethyl)benzene |
672-65-1 | 97% | 5ml |
¥133.0 | 2022-05-30 | |
| TRC | C012941-100mg |
(1-Chloroethyl)benzene |
672-65-1 | 100mg |
$ 45.00 | 2022-06-06 | ||
| TRC | C012941-500mg |
(1-Chloroethyl)benzene |
672-65-1 | 500mg |
$ 85.00 | 2022-06-06 | ||
| TRC | C012941-1g |
(1-Chloroethyl)benzene |
672-65-1 | 1g |
$ 130.00 | 2022-06-06 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024188-100ml |
(1-Chloroethyl)benzene |
672-65-1 | 97% | 100ml |
¥1165 | 2024-05-22 |
(1-Chloroethyl)benzene Suppliers
(1-Chloroethyl)benzene Related Literature
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Risto Savela,Johan W?rn?,Dmitry Yu. Murzin,Reko Leino Catal. Sci. Technol. 2015 5 2406
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Shota Niibayashi,Hitoshi Hayakawa,Ren-Hua Jin,Hideo Nagashima Chem. Commun. 2007 1855
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So-ichiro Nakanishi,Mitsunobu Kawamura,Yusuke Sunada,Hideo Nagashima Polym. Chem. 2016 7 1037
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Thais Delgado-Abad,Jaime Martínez-Ferrer,Rafael Acerete,Gregorio Asensio,Rossella Mello,María Elena González-Nú?ez Org. Biomol. Chem. 2016 14 6554
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Thais Delgado-Abad,Jaime Martínez-Ferrer,Rafael Acerete,Gregorio Asensio,Rossella Mello,María Elena González-Nú?ez Org. Biomol. Chem. 2016 14 6554
Additional information on (1-Chloroethyl)benzene
Chemical Profile of (1-Chloroethyl)benzene (CAS No. 672-65-1)
(1-Chloroethyl)benzene, identified by the Chemical Abstracts Service Number (CAS No.) 672-65-1, is a significant organic compound with a broad spectrum of applications in the chemical and pharmaceutical industries. This compound, characterized by its aromatic structure and chloroethyl substituent, has garnered attention due to its utility in synthetic chemistry and potential roles in medicinal research.
The molecular structure of (1-Chloroethyl)benzene consists of a benzene ring substituted with a chloroethyl group, which imparts unique reactivity and functional properties. This structural feature makes it a valuable intermediate in the synthesis of various chemical entities, including pharmaceuticals and agrochemicals. The presence of both electron-withdrawing and electron-donating groups on the benzene ring enhances its participation in electrophilic and nucleophilic aromatic substitution reactions, making it a versatile building block in organic synthesis.
In recent years, (1-Chloroethyl)benzene has been explored for its potential applications in medicinal chemistry. Researchers have been particularly interested in its derivatives due to their observed biological activities. For instance, studies have indicated that certain chloroethyl-substituted aromatic compounds exhibit cytotoxic properties, making them promising candidates for the development of novel therapeutic agents. The chloroethyl group, known for its ability to form covalent bonds with biological targets, has been utilized to enhance the binding affinity and specificity of drug molecules.
One of the most compelling aspects of (1-Chloroethyl)benzene is its role as a precursor in the synthesis of more complex molecules. Its reactivity allows for the introduction of various functional groups, enabling the creation of diverse chemical libraries for high-throughput screening. This has been particularly useful in drug discovery efforts, where rapid access to structurally diverse compounds is crucial for identifying lead candidates.
The pharmaceutical industry has leveraged the properties of (1-Chloroethyl)benzene to develop novel therapeutic approaches. For example, researchers have investigated its potential as an intermediate in the synthesis of antineoplastic agents. The ability of chloroethyl groups to alkylate biological targets has been exploited to create compounds that disrupt cancer cell proliferation. While further research is needed to fully understand the mechanistic aspects of these interactions, preliminary studies suggest promising avenues for future drug development.
Additionally, (1-Chloroethyl)benzene has found applications in materials science and industrial chemistry. Its aromatic nature and reactivity make it a useful component in polymer synthesis and as a catalyst or additive in various chemical processes. The compound's stability under different conditions also enhances its utility in industrial applications where consistent performance is essential.
The environmental impact and safety considerations of working with (1-Chloroethyl)benzene are also important factors to address. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to ensure safety in laboratory and industrial settings. Researchers and manufacturers must adhere to established protocols for storage, handling, and disposal to minimize any potential risks associated with its use.
In conclusion, (1-Chloroethyl)benzene (CAS No. 672-65-1) is a multifaceted compound with significant applications across multiple industries. Its role as an intermediate in synthetic chemistry, particularly in pharmaceutical research, underscores its importance in modern chemical science. As research continues to uncover new applications and derivatives of this compound, its relevance is likely to grow further, solidifying its place as a key player in both academic and industrial chemistry.
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